

In-depth Technical Guide: Aluminum Acetotartrate (CAS No. 15930-12-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum acetotartrate*

Cat. No.: *B1169463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles the currently available scientific and technical information on **Aluminum Acetotartrate** (CAS No. 15930-12-8). Extensive literature searches have revealed a significant lack of in-depth research into its specific molecular mechanisms of action, detailed experimental protocols for a broad range of assays, and quantitative data typically required for modern drug development. The information is primarily descriptive, focusing on its established use as a topical agent.

Chemical and Physical Properties

Aluminum Acetotartrate, also known as ALSOL, is an organometallic aluminum compound.^[1] ^[2] It is the aluminum salt of acetic acid and tartaric acid.^[2]^[3] The compound is composed of 70% aluminum acetate basic and 30% tartaric acid.^[1]

Property	Value	Source
CAS Number	15930-12-8	[3] [4] [5] [6] [7] [8]
Molecular Formula	C6H7AlO8	[3] [5] [6] [8]
Molecular Weight	234.1 g/mol	[3] [5] [6] [8]
Appearance	Colorless to yellowish crystals or powder	[1] [3]
Solubility	Freely but slowly soluble in water; insoluble in alcohol and ether	[3]
Stability	Stable under ordinary conditions of use and storage. Must be kept in airtight containers.	[3]
Decomposition	Produces oxides of aluminum and carbon when heated to decomposition.	[3]
Incompatibilities	Incompatible with oxidizing materials.	[3]

Known Applications and Mechanism of Action

Primary Applications

Aluminum Acetotartrate is primarily used in medicinal applications as a topical agent. Its functions are described as:

- Astringent: It causes the shrinkage or constriction of body tissues, which can have a protective effect on irritated and inflamed skin.[\[2\]](#)[\[6\]](#)[\[9\]](#) This action helps to reduce swelling, irritation, and discharge.[\[9\]](#)
- Antiseptic and Disinfectant: It creates an environment that inhibits the growth of bacteria and fungi.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Common uses include:

- Treatment for minor skin irritations from insect bites, poison ivy, soaps, and cosmetics.[10]
- As a wet dressing or soak for minor wounds to reduce inflammation.[9]
- In 0.5–2% solutions as a nasal douche for respiratory tract affections.[3]
- In Poland, it is available as a gel called ALTACET for treating bruises and swelling.[2]

Mechanism of Action

The primary mechanism of action of **Aluminum Acetotartrate** is its astringent property, which is a macroscopic effect of tissue constriction.[6][9] This is thought to be achieved through the precipitation of proteins in the superficial layers of the skin, leading to a protective barrier.

At the molecular level, there is a significant lack of research on specific signaling pathways modulated by **Aluminum Acetotartrate** in the context of its therapeutic applications. While general studies on aluminum ions suggest interference with calcium homeostasis and signal transduction, and the induction of oxidative stress, these have been primarily investigated in the context of neurotoxicity and are not established mechanisms for the topical effects of **Aluminum Acetotartrate**.[11][12]

Quantitative Data

The available quantitative data for **Aluminum Acetotartrate** is limited. The most specific data comes from a study on its antibacterial properties.

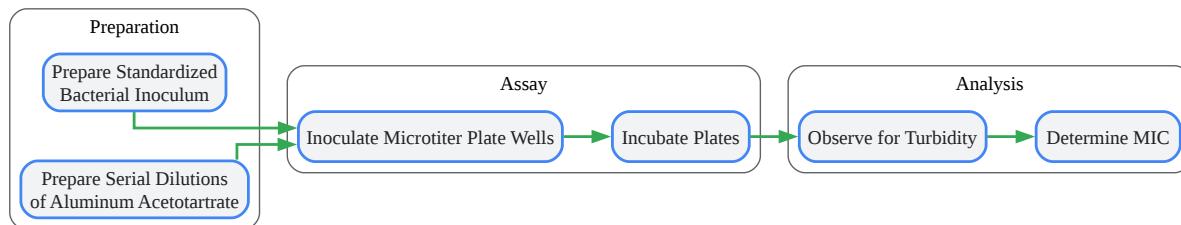
Assay	Organism	Result	Source
Minimum Inhibitory Concentration (MIC)	Staphylococcus aureus	1.25% - 2.5%	[4]
Minimum Inhibitory Concentration (MIC)	Staphylococcus epidermidis	1.25% - 2.5%	[4]
Minimum Inhibitory Concentration (MIC)	Proteus vulgaris	1.25% - 2.5%	[4]
Minimum Inhibitory Concentration (MIC)	Pseudomonas aeruginosa	1.25% - 2.5%	[4]
Minimum Inhibitory Concentration (MIC)	Escherichia coli	1.25% - 2.5%	[4]

A study on the genotoxicity of aluminum acetate in mice reported effects at doses of 50, 100, and 150 mg/kg body weight.[\[13\]](#)

Experimental Protocols

Detailed and varied experimental protocols for **Aluminum Acetotartrate** are scarce in the scientific literature. The following methodologies are summarized from available studies.

Determination of Minimum Inhibitory Concentration (MIC)


This protocol is based on a study assessing the antibacterial effects of an aluminum acetate-tartrate solution.[\[4\]](#)

- Objective: To determine the lowest concentration of aluminum acetate-tartrate that inhibits the visible growth of various bacteria.
- Method: Microbouillon dilution method (according to DIN 58940 part 7).[\[4\]](#)
- Materials:

- Aluminum acetate-tartrate solution (specified content: 1.4% aluminum and 6% acetic acid).
- Bacterial strains: *Staphylococcus aureus*, *Staphylococcus epidermidis*, *Proteus vulgaris*, *Pseudomonas aeruginosa*, and *Escherichia coli*.
- Culture medium (specific type of broth not detailed in the abstract).
- Microtiter plates.

• Procedure:

- Prepare serial dilutions of the aluminum acetate-tartrate solution in the microtiter plates using the culture broth.
- Inoculate each well with a standardized suspension of the test bacterium.
- Include positive control wells (broth with bacteria, no test substance) and negative control wells (broth only).
- Incubate the plates under appropriate conditions for bacterial growth.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test substance in which no visible growth of the bacterium is observed.

[Click to download full resolution via product page](#)

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

In Vivo Genotoxicity Assessment

This protocol is based on a study evaluating the genotoxic effects of aluminum acetate in Swiss albino mice.[\[13\]](#)

- Objective: To assess the potential of aluminum acetate to induce genetic damage in somatic and germ cells.
- Animal Model: Swiss albino mice.
- Test Substance Administration: Intraperitoneal (i.p.) injection.
- Dosage Regimens:
 - Acute exposure: Single doses of 50, 100, and 150 mg/kg body weight.
 - Cumulative exposure: Daily doses of 50 mg/kg body weight for seven consecutive days.
- Assays Performed:
 - Chromosomal Aberration (CA) Assay:
 - Bone marrow cells were collected at 24, 48, and 72 hours post-treatment.
 - Cells were processed for metaphase preparation.
 - Chromosomes were scored for structural aberrations.
 - Micronucleus (MN) Test:
 - Bone marrow and fetal liver cells were collected.
 - Erythrocytes were examined for the presence of micronuclei.
 - The ratio of polychromatic to normochromatic erythrocytes (P/N ratio) was calculated as an indicator of cytotoxicity.

- Sperm Abnormality Assay:

- Sperm were collected from the epididymis.
- Sperm morphology was examined, and the percentage of abnormal spermatozoa was determined.
- Sperm count was also measured.

Signaling Pathways

As of the current body of scientific literature, no specific signaling pathways have been elucidated for the therapeutic actions of **Aluminum Acetotartrate**. Its effects are largely attributed to its physicochemical properties as an astringent. Therefore, no signaling pathway diagrams can be provided.

Conclusion

Aluminum Acetotartrate (CAS No. 15930-12-8) is a compound with a long history of use as a topical astringent and antiseptic. While its chemical properties and practical applications are well-documented, there is a notable absence of modern pharmacological and toxicological research into its specific molecular mechanisms. For professionals in drug development, the lack of data on molecular targets, signaling pathways, dose-response relationships for specific biological endpoints (beyond general toxicity and antimicrobial activity), and detailed pharmacokinetics presents a significant challenge. Future research would be necessary to explore these aspects and potentially uncover novel applications or a more refined understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [1. americanelements.com \[americanelements.com\]](http://www.americanelements.com)

- 2. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 3. Aluminum Acetotartrate or Aluminium Acetotartrate Manufacturers [mubychem.com]
- 4. Minimal inhibitory concentration of natural vinegar and of aluminium acetate-tartrate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminium acetotartrate | Tox by Design [toxby.design]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Aluminum acetotartrate | C6H7AlO8 | CID 76968033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. drugs.com [drugs.com]
- 11. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aluminum disruption of calcium homeostasis and signal transduction resembles change that occurs in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of genotoxicity of aluminium acetate in bone marrow, male germ cells and fetal liver cells of Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Aluminum Acetotartrate (CAS No. 15930-12-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169463#cas-number-15930-12-8-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com